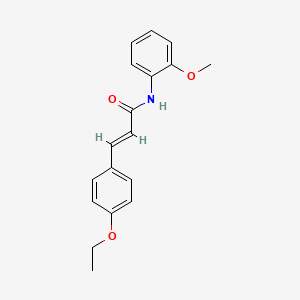

(2E)-3-(4-ethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide

Description

(2E)-3-(4-Ethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is a synthetic cinnamamide derivative characterized by a prop-2-enamide backbone substituted with a 4-ethoxyphenyl group at the α-position and a 2-methoxyphenyl anilide moiety. Structurally, it belongs to the N-arylcinnamamides class, known for diverse biological activities, including antimicrobial, anti-inflammatory, and antitubercular properties . The ethoxy and methoxy substituents on the phenyl rings influence its physicochemical properties, such as lipophilicity and electronic effects, which are critical determinants of bioactivity .

Properties

IUPAC Name |

(E)-3-(4-ethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-3-22-15-11-8-14(9-12-15)10-13-18(20)19-16-6-4-5-7-17(16)21-2/h4-13H,3H2,1-2H3,(H,19,20)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHAZTDPVQBHII-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-ethoxybenzaldehyde with 2-methoxyaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-ethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-3-(4-ethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Modifications and Lipophilicity

The biological activity of cinnamamides is highly dependent on substituent effects. Key structural analogs and their properties are summarized below:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Trifluoromethyl (-CF3), chloro (-Cl), and nitro (-NO2) substituents increase lipophilicity (log K) and enhance antimicrobial activity but may elevate cytotoxicity . For example, compound 25 (log K = 0.9667) showed submicromolar activity against S. aureus due to strong electron-withdrawing effects and high membrane permeability .

- The target compound’s 2-methoxy anilide likely results in lower log K than chlorinated analogs, aligning with compound 2 (log K = -0.0131) .

- Hybrid Effects: Compounds like 2j combine 3,4-dichloro (EWG) and 4-trifluoromethyl (EWG) groups, achieving broad-spectrum activity against Gram-positive bacteria and mycobacteria with minimal cytotoxicity .

Structure-Activity Relationships (SAR)

- Lipophilicity: A positive correlation exists between log K and antimicrobial potency. For instance, 2j (log K = 0.6137) is more potent than 2 (log K = -0.0131) .

- Substituent Position: Meta- and para-substitutions on the anilide ring enhance activity, while ortho-substitutions may sterically hinder target binding .

- Hybrid Substitutions: Combining EWGs on the α-phenyl ring (e.g., 3,4-dichloro) and anilide ring (e.g., trifluoromethyl) maximizes antibacterial breadth .

Biological Activity

(2E)-3-(4-ethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is an organic compound notable for its unique structural features, including ethoxy and methoxy groups attached to a phenyl ring. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by research findings and case studies.

The molecular formula of this compound is C18H19NO3, with a molecular weight of 299.35 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H19NO3 |

| Molecular Weight | 299.35 g/mol |

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity for these targets can lead to modulation of various biological pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, demonstrating potential utility in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

In vitro studies have reported that this compound can reduce inflammation markers in cellular models. The anti-inflammatory activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties. In particular, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several derivatives related to this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like rifampicin .

- Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide-stimulated macrophages, treatment with the compound led to a significant decrease in TNF-alpha production, suggesting its potential as an anti-inflammatory agent.

- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis, indicating promising anticancer effects .

Q & A

Q. Advanced Techniques :

- X-ray Crystallography : Use SHELXL for refining crystal structures; ORTEP-3 visualizes molecular geometry to confirm the E-configuration .

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify key signals:

- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) confirms purity (>95%) .

How do structural modifications (e.g., substituent positions) influence biological activity in related cinnamamide derivatives?

Q. Structure-Activity Relationship (SAR) Insights :

- Anticonvulsant Activity : Para-substituted ethoxy/methoxy groups enhance blood-brain barrier permeability (e.g., ED₅₀ = 45 mg/kg in MES tests for similar compounds) .

- Anti-inflammatory Potential : Ortho-methoxy groups on the anilide ring reduce NF-κB activation (IC₅₀ = 12 μM in THP1 cells) .

- Antimicrobial Activity : Halogen substituents (e.g., Cl, Br) improve potency against Staphylococcus aureus (MIC = 8 μg/mL) .

What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

Q. Computational Workflow :

Docking Studies : Use AutoDock Vina to model interactions with targets like STAT3 or COX-2. The ethoxy group shows hydrophobic interactions in the pY pocket of STAT3 .

ADMET Prediction : SwissADME estimates:

- LogP : ~3.2 (moderate lipophilicity).

- Bioavailability : 55% (oral).

- CYP450 inhibition : Low risk (CYP2D6 > 50 μM) .

Molecular Dynamics (MD) : GROMACS simulates stability of protein-ligand complexes over 100 ns .

How can researchers resolve contradictions in biological data across studies?

Q. Data Analysis Framework :

- Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., LPS-induced inflammation assays at 24h vs. 48h) .

- Metabolic Interference : Test metabolites (e.g., hydrolysis products) using liver microsomes to rule out false positives .

- Structural Validation : Confirm stereochemistry via NOESY (nuclear Overhauser effect) if activity discrepancies arise between E/Z isomers .

What are the best practices for evaluating cytotoxicity and selectivity in vitro?

Q. Protocol Recommendations :

- Cell Lines : Use THP1-Blue™ NF-κB for inflammation and HepG2 for hepatotoxicity screening .

- Dose Range : 1–100 μM with 24h exposure (MTT assay).

- Selectivity Index (SI) : Calculate IC₅₀ (target)/IC₅₀ (healthy cells); SI > 10 indicates therapeutic potential .

How can crystallographic data be leveraged to improve solubility and stability?

Q. Crystallography-Driven Design :

- Polymorph Screening : Identify hydrate/solvate forms via slurry experiments (e.g., ethanol/water mixtures) to enhance aqueous solubility .

- Co-Crystallization : Co-formers like succinic acid improve thermal stability (TGA/DSC analysis) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Scale-Up Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.